![molecular formula C10H9N3O4 B2646562 Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate CAS No. 5236-72-6](/img/structure/B2646562.png)
Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate
Overview
Description
Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate is a chemical compound with the molecular formula C10H9N3O4 . It has a molecular weight of 235.2 . The compound is typically in the form of a solid .
Molecular Structure Analysis
The InChI code for Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate is 1S/C10H9N3O4/c1-2-17-10(14)7(6-11)9-8(13(15)16)4-3-5-12-9/h3-5,7H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate is a solid at room temperature . It has a melting point of 135-136 degrees Celsius .Scientific Research Applications
Synthesis of Anticancer Agents
Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate has been explored for the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, demonstrating effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, highlighting its potential in anticancer agent development Temple et al., 1983.
Chemical Synthesis Techniques
This compound is involved in studies focusing on selective reduction of aromatic nitro compounds, presenting a methodology where stannous chloride is utilized in non-acidic and non-aqueous mediums, preserving sensitive groups in the molecule Bellamy & Ou, 1984.
Advanced Material Synthesis
Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate derivatives have been synthesized and shown solid-state fluorescence, suggesting their potential use in optical materials and sensors due to their unique luminescent properties Chunikhin & Ershov, 2021.
Novel Synthetic Pathways
Research has also explored its role in facilitating new synthetic routes to various heterocyclic compounds, including 1,3,4-oxadiazoles, 1,3,4-oxadiazolopyridines, and pyridopyridazines, underscoring its versatility in organic synthesis Elnagdi et al., 1988.
Catalysis and Green Chemistry
The compound has been implicated in the development of environmentally friendly catalytic systems for reactions such as the hydrogenation of nitrophenol and electro-oxidation of methanol, indicating its utility in catalysis and sustainable chemical processes Sivakumar & Phani, 2011.
Safety and Hazards
properties
IUPAC Name |
ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)7(6-11)9-8(13(15)16)4-3-5-12-9/h3-5,7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAXEULUCDDLLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=C(C=CC=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate |
Synthesis routes and methods
Procedure details
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